molecular formula C11H9F3N4O2 B12469220 5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

Cat. No.: B12469220
M. Wt: 286.21 g/mol
InChI Key: CUAITMJIRQKZIH-UHFFFAOYSA-N
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Description

5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a methyl group, a nitro group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine typically involves multiple steps. One common method starts with the nitration of a suitable precursor to introduce the nitro group. This is followed by the formation of the pyrazole ring through cyclization reactions. The trifluoromethylphenyl group is then introduced via a substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as ethanol, toluene, and water are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the pyrazole ring .

Scientific Research Applications

5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9F3N4O2

Molecular Weight

286.21 g/mol

IUPAC Name

5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C11H9F3N4O2/c1-6-9(18(19)20)10(17-16-6)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H2,15,16,17)

InChI Key

CUAITMJIRQKZIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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